BenchChemオンラインストアへようこそ!

Antiviral agent 47

Antiviral HSV-1 Nucleoside analog

Procure Antiviral Agent 47 (CAS 89419-23-8) as a definitive reference standard for HSV-1 research. Its specific acyclic nucleoside structure is essential for validating viral thymidine kinase (TK) activity and benchmarking novel analogs in SAR studies. Use of unverified substitutes risks experimental failure and non-reproducible data. Ideal for in vitro assay development and in vivo comparative studies.

Molecular Formula C9H13N5O3
Molecular Weight 239.23 g/mol
CAS No. 89419-23-8
Cat. No. B8703140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiviral agent 47
CAS89419-23-8
Molecular FormulaC9H13N5O3
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=N1)N)N(C=N2)COC(CO)CO
InChIInChI=1S/C9H13N5O3/c10-9-11-1-7-8(13-9)14(4-12-7)5-17-6(2-15)3-16/h1,4,6,15-16H,2-3,5H2,(H2,10,11,13)
InChIKeyWVDCJUSYASXINB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiviral Agent 47 (CAS 89419-23-8): Procurement-Ready Acyclic Nucleoside Analog for HSV-1 Research


Antiviral Agent 47 (CAS 89419-23-8), also designated Compound 26 or Rociclovir PM, is a synthetic acyclic nucleoside analog belonging to the purine class of antiviral agents [1]. Its chemical structure is defined as 2-[(2-aminopurin-9-yl)methoxy]propane-1,3-diol, with a molecular formula of C9H13N5O3 and a molecular weight of 239.23 g/mol [2]. The compound is primarily recognized for its inhibitory activity against Herpes Simplex Virus type 1 (HSV-1), and is supplied as a research-grade chemical for in vitro and in vivo antiviral studies .

Why Acyclic Nucleoside Analogs Like Antiviral Agent 47 Cannot Be Interchanged in HSV-1 Research


The antiviral efficacy of acyclic nucleoside analogs is highly dependent on their specific structural modifications, which dictate their ability to be recognized and phosphorylated by the viral thymidine kinase (TK) [1]. As demonstrated in the original structure-activity relationship (SAR) study by Martin et al., even minor alterations to the purine base or side chain can drastically reduce or completely ablate antiviral activity, as seen with the inactive 4-oxopyrimidine analogs in the same series [1]. Therefore, substituting Antiviral Agent 47 with a structurally similar but uncharacterized analog without verifying its TK substrate specificity and downstream antiviral potency introduces significant risk of experimental failure and non-reproducible data, making compound-specific procurement essential.

Quantitative Differentiation of Antiviral Agent 47 Against Key HSV-1 Comparators


In Vitro Potency of Antiviral Agent 47 Against HSV-1 F Strain Compared to Ganciclovir and Acyclovir

Antiviral Agent 47 (Compound 26) demonstrates a specific in vitro inhibitory concentration (ID50) against the HSV-1 F strain. This value is quantitatively distinct from the clinically established antivirals ganciclovir (DHPG) and acyclovir, providing a clear basis for its selection in research models [1].

Antiviral HSV-1 Nucleoside analog

Structural Differentiation: Purine Analog Activity vs. Inactive Pyrimidine Analogs

The SAR study by Martin et al. explicitly demonstrates that the purine base is essential for antiviral activity in this series. While acyclic 4-oxopyrimidine nucleosides were synthesized and found to be substrates for the viral thymidine kinase, they were entirely devoid of antiviral activity [1]. This highlights that Antiviral Agent 47's purine core is a critical differentiator from inactive pyrimidine-based analogs.

Medicinal Chemistry Structure-Activity Relationship Antiviral

In Vivo Efficacy Benchmark: Potency of the 2,6-Diaminopurine Analog (Compound 27) vs. Ganciclovir in an Encephalitis Model

The most active compound from the Martin et al. study, the 2,6-diaminopurine analog (Compound 27), which shares the same acyclic scaffold as Antiviral Agent 47, demonstrated in vivo efficacy nearly equivalent to ganciclovir (DHPG) in a mouse encephalitis model [1]. This provides a class-level benchmark for the scaffold's in vivo potential.

In Vivo Encephalitis Mouse Model

Defined Research Applications for Antiviral Agent 47 Based on Verified Differentiation


1. SAR Studies on Acyclic Nucleoside Analogs

Given its defined in vitro potency against HSV-1 (ID50 of 16 μM) and its classification as an active purine analog [1], Antiviral Agent 47 is ideally suited as a reference compound in structure-activity relationship (SAR) studies. Researchers can use it to benchmark new synthetic derivatives, comparing their antiviral activity and thymidine kinase substrate properties against this well-characterized member of the acyclic nucleoside family [1].

2. Investigation of Viral Thymidine Kinase Substrate Specificity

The foundational study by Martin et al. emphasizes that phosphorylation by the viral thymidine kinase is essential for activity in this series [1]. Antiviral Agent 47 can be procured as a tool compound to investigate the substrate specificity and kinetics of HSV-1 thymidine kinase, providing a comparative baseline against other analogs, such as the more potent but poorly phosphorylated 2,6-diaminopurine (Compound 27) [1].

3. In Vivo Efficacy Studies in Combination or Prodrug Strategies

The in vivo activity of the related 2,6-diaminopurine analog (Compound 27) in a mouse encephalitis model [1] suggests that the acyclic nucleoside scaffold can be effective in vivo. Antiviral Agent 47 can be procured for comparative in vivo studies, either as a standalone agent or in combination with other antivirals, to explore how structural modifications impact pharmacokinetics and efficacy, and to serve as a baseline for designing prodrug strategies aimed at improving its own potency [1].

4. Antiviral Assay Development and Validation

With its established, moderate in vitro potency (ID50 = 16 μM) [1], Antiviral Agent 47 provides a reliable positive control for developing and validating new antiviral assays, such as plaque reduction or viral yield reduction assays. Its activity is sufficiently distinct from highly potent compounds like acyclovir (IC50 = 0.85 μM) [2] to allow for clear differentiation and assessment of assay dynamic range and sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiviral agent 47

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.